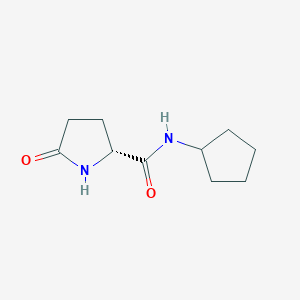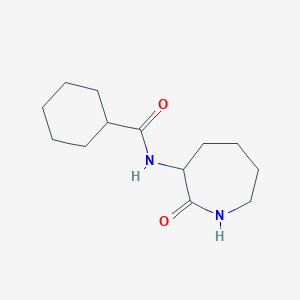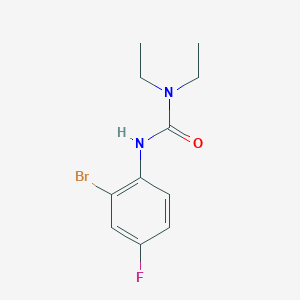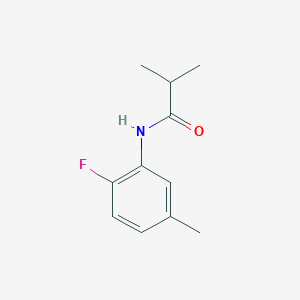
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.
Mecanismo De Acción
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide specifically binds to the DNA-binding cleft of Pol I, preventing its interaction with DNA and inhibiting its ability to initiate transcription. This results in a decrease in rRNA synthesis and ribosome biogenesis, leading to the induction of DNA damage response pathways and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage response pathways, leading to the activation of p53 and other pro-apoptotic proteins. Additionally, this compound has been shown to induce senescence in cancer cells, leading to a decrease in tumor growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its specificity for Pol I transcription, allowing for targeted inhibition of rRNA synthesis. However, one limitation is its potential toxicity to normal cells, as Pol I transcription is also essential for normal cellular function.
Direcciones Futuras
There are several potential future directions for the study of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide. One direction is the development of combination therapies, as this compound has shown efficacy in preclinical models when used in combination with other cancer therapeutics. Additionally, further studies are needed to better understand the potential toxicities of this compound and its effects on normal cellular function. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with various cancer types.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide involves several steps, including the reaction of 4-cyano-2-(dimethylamino)pyridine with cyclohexyl isocyanate, followed by the addition of N-methylmorpholine and tert-butyl carbamate. The resulting product is then subjected to hydrolysis and purification to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and ultimately inducing cell death. This compound has demonstrated efficacy in preclinical models of various cancer types, including breast, ovarian, and hematological malignancies.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-11-12(9-10-16-14)15(19)18(3)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNEKRVZDKSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
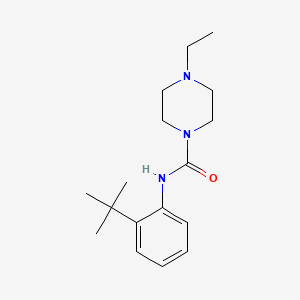

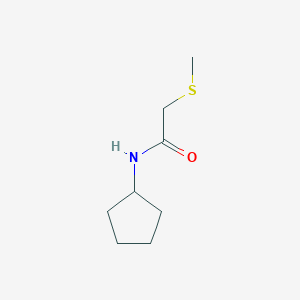

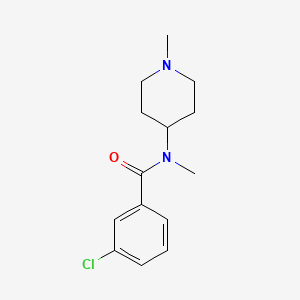
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
